2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 3,4-dimethoxyphenyl group. A thioether linkage at position 2 connects to an acetamide moiety, which is further substituted with a phenethyl group.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-19-9-8-17(14-20(19)31-2)27-23(29)22-18(11-13-32-22)26-24(27)33-15-21(28)25-12-10-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYGVEXSXOBNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the thienopyrimidine ring.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine derivative with a suitable thiol under mild conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with phenethylamine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thienopyrimidine core is known to inhibit certain enzymes, which can lead to anti-inflammatory or anticancer effects. The methoxyphenyl group may enhance the compound’s ability to bind to these targets, increasing its potency.
Comparison with Similar Compounds
Core Modifications: Thieno[3,2-d]pyrimidinone Derivatives
The thieno[3,2-d]pyrimidinone scaffold is shared among analogs, but substituent variations significantly alter properties:
Key Observations :
- R1 Substituents: The target compound’s 3,4-dimethoxyphenyl group may enhance π-π stacking interactions compared to unsubstituted phenyl () or mono-methoxy () analogs.
- R2 Substituents : The phenethyl chain in the target compound introduces flexibility and lipophilicity, contrasting with rigid aromatic groups (e.g., nitro or trifluoromethyl in –13).
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide represents a novel entry in the field of medicinal chemistry, particularly due to its unique structural features that suggest potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and implications for future research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.57 g/mol. The compound features a thieno[3,2-d]pyrimidine core linked to a phenethylacetamide moiety through a sulfur atom. This unique arrangement of functional groups is hypothesized to contribute significantly to its biological activity.
Biological Activity Overview
Compounds containing thieno[3,2-d]pyrimidine structures have been documented to exhibit a variety of biological activities such as:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Anticancer : Potential inhibitory effects on tumor cell proliferation.
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes linked to inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of COX enzymes |
Synthesis
The synthesis of the compound typically involves multi-step reactions that require careful optimization. Initial steps include the formation of the thieno[3,2-d]pyrimidine core followed by functionalization to include the phenethylacetamide and thiol groups. The synthetic pathway is crucial for achieving high purity and yield.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of similar thieno[3,2-d]pyrimidine derivatives against various bacterial strains. The results indicated that compounds with structural similarities demonstrated significant antibacterial properties, suggesting that modifications could enhance activity against resistant strains . -
Anticancer Potential :
Research involving cell lines such as HepG2 and DLD revealed that derivatives of thieno[3,2-d]pyrimidines exhibited potent cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest . -
Anti-inflammatory Effects :
A series of experiments measured the IC50 values for COX-1 and COX-2 inhibition. Compounds similar to our target showed promising results with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Table 2: IC50 Values for COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.01 | 0.05 ± 0.02 |
The biological activity of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is believed to stem from its ability to interact with specific biological targets such as enzymes involved in inflammatory pathways or cellular proliferation mechanisms. Further studies are warranted to elucidate these mechanisms in detail.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, and how can conflicting yields or impurities be addressed?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions, such as alkaline substitution (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol in basic media for substitution reactions ) and acidic reduction (e.g., iron powder in acidic conditions for nitro-to-amine conversion ). For condensation steps, condensing agents (e.g., DCC or EDC) are critical for amide bond formation. Conflicting yields may arise from incomplete purification or side reactions; techniques like column chromatography or recrystallization (e.g., ethanol-dioxane mixtures ) can resolve impurities. Monitor reaction progress via TLC or HPLC to identify bottlenecks.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C) confirms the presence of key functional groups (e.g., methoxy, thioether, and acetamide moieties).
- HPLC-MS or LC-QTOF validates molecular weight and purity (>95% by area under the curve).
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.
- Elemental analysis ensures correct stoichiometry (e.g., C, H, N, S percentages ).
Cross-referencing with synthetic intermediates (e.g., nitrobenzene derivatives ) ensures consistency.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Structural analogs : Synthesize derivatives with variations in methoxy (e.g., 4-fluorophenyl or methylbenzothiazole ) groups to assess electronic and steric effects.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent positions with binding affinity.
- Data analysis : Use multivariate regression to link substituent properties (Hammett constants, logP) to activity trends.
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Comparative analysis : Apply rigorous statistical methods (e.g., ANOVA with post-hoc tests ) to identify model-specific variables (e.g., cell type, assay conditions).
- Dose-response curves : Normalize data to internal controls (e.g., IC50 values) to account for potency variations.
- Meta-analysis : Aggregate data from multiple studies (≥3 independent replicates) to distinguish outliers.
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental partitioning : Measure logP (octanol-water partitioning) and soil sorption coefficients (Kd) to predict mobility .
- Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under varying pH and UV conditions. Monitor degradation products via GC-MS.
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) and biomarker analysis (e.g., oxidative stress in zebrafish embryos).
- Long-term studies : Implement split-plot designs (e.g., randomized blocks with temporal sampling ) to track bioaccumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
